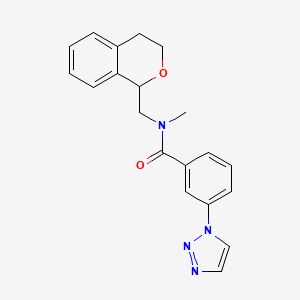
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methyl-3-(triazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methyl-3-(triazol-1-yl)benzamide, also known as DI-6, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methyl-3-(triazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In Alzheimer's disease, this compound has been shown to inhibit the activity of beta-secretase, which is involved in the formation of amyloid-beta plaques.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis. In Alzheimer's disease, this compound has been shown to reduce the formation of amyloid-beta plaques and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methyl-3-(triazol-1-yl)benzamide is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methyl-3-(triazol-1-yl)benzamide. One direction is to further investigate its potential therapeutic effects in cancer and Alzheimer's disease. Another direction is to optimize the synthesis method to improve the yield and purity of this compound. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, more studies are needed to determine the safety and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methyl-3-(triazol-1-yl)benzamide involves a multistep process that starts with the synthesis of 3-(triazol-1-yl)benzaldehyde. This intermediate is then reacted with 3,4-dihydro-1H-isochromene and N-methylamine to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methyl-3-(triazol-1-yl)benzamide has been studied for its potential therapeutic effects in various diseases, including cancer and Alzheimer's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease research, this compound has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N-methyl-3-(triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-23(14-19-18-8-3-2-5-15(18)9-12-26-19)20(25)16-6-4-7-17(13-16)24-11-10-21-22-24/h2-8,10-11,13,19H,9,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUPSHJBVOCOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1C2=CC=CC=C2CCO1)C(=O)C3=CC(=CC=C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)

![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)
![1-Amino-3-[[methyl(propyl)sulfamoyl]amino]propane;hydrochloride](/img/structure/B7640552.png)
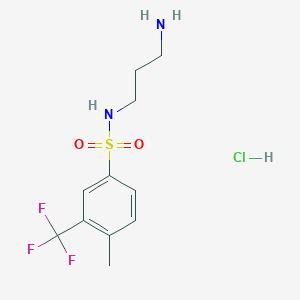

![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]-3-(triazol-1-yl)benzamide](/img/structure/B7640583.png)
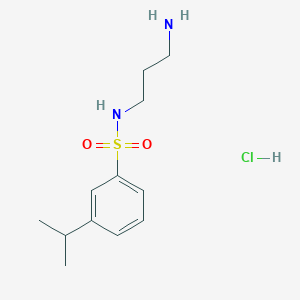
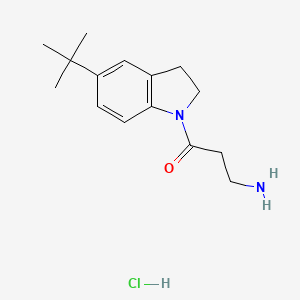
![1-amino-N-[(2-chloro-4-fluorophenyl)methyl]-N-methylcyclopentane-1-carboxamide](/img/structure/B7640615.png)
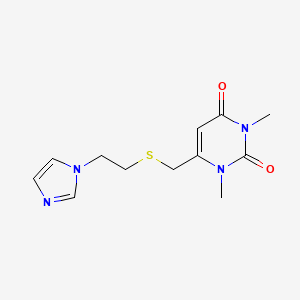
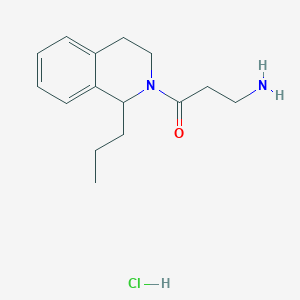
![N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide;hydrochloride](/img/structure/B7640640.png)